Alisol A Demonstrates 1.65-Fold Higher Potency Than Alisol B in α3β4 nACh Receptor Inhibition
In a direct head-to-head comparison using the two-electrode voltage-clamp technique in Xenopus oocytes expressing the α3β4 nicotinic acetylcholine receptor, alisol A (IC50 = 1.7 ± 0.1 μM) exhibited significantly higher inhibitory potency than alisol B (IC50 = 2.8 ± 0.5 μM), alisol B 23-acetate (IC50 = 2.6 ± 0.7 μM), and alisol C 23-acetate (IC50 = 3.5 ± 0.3 μM) [1]. All compounds acted via a reversible, concentration-dependent, non-competitive mechanism.
| Evidence Dimension | α3β4 nicotinic acetylcholine receptor inhibition (IC50) |
|---|---|
| Target Compound Data | 1.7 ± 0.1 μM |
| Comparator Or Baseline | Alisol B: 2.8 ± 0.5 μM; Alisol B 23-acetate: 2.6 ± 0.7 μM; Alisol C 23-acetate: 3.5 ± 0.3 μM |
| Quantified Difference | 1.65-fold more potent than alisol B; 2.06-fold more potent than alisol C 23-acetate |
| Conditions | α3β4 nACh receptor expressed in Xenopus oocytes; two-electrode voltage-clamp technique |
Why This Matters
For researchers studying ligand-gated ion channels, this ~1.65-fold potency advantage means lower compound consumption and potentially reduced off-target effects when using alisol A over alisol B at equivalent experimental concentrations.
- [1] Lee SB, Noh S, Yeom HD, et al. The regulatory effect of Alisma Rhizomes and their triterpenoids on α3β4 nicotinic acetylcholine receptor activity. Oriental Pharmacy and Experimental Medicine. 2016;16(4):303-309. View Source
